![molecular formula C16H16N2OS B2922618 1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 867042-39-5](/img/structure/B2922618.png)
1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
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Overview
Description
1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone , also known by other names such as 3’-Methylacetophenone or m-Methylacetophenone , is an organic compound with the chemical formula C₉H₁₀O . Its molecular weight is approximately 134.18 g/mol . The structure consists of a thiophene ring and a pyrazole ring, both attached to an acetophenone moiety. Here’s the chemical structure:
Chemical Reactions Analysis
- Asymmetric Reduction : In a green approach, Saccharomyces cerevisiae (baker’s yeast) was used as a biocatalyst to reduce 1-(3,4-dimethylphenyl)ethanone. The reaction occurred in natural deep eutectic solvents (NADES). The highest enantioselectivity was achieved in choline chloride:glycerol with 30% water content (ChGly30). This method shows promise for industrial-scale implementation .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
1-[3-(3-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-5-3-6-13(9-11)15-10-14(16-7-4-8-20-16)17-18(15)12(2)19/h3-9,15H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHPGGSHLXIGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=NN2C(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
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